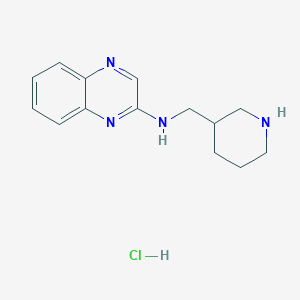

Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride

Description

Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride (CAS: 1185319-99-6) is a quinoxaline derivative with a molecular formula of C₁₄H₁₉ClN₄ and a molecular weight of 278.78 g/mol . The compound features a quinoxaline core substituted with a piperidin-3-ylmethylamine moiety, which is protonated as a hydrochloride salt to enhance solubility. Quinoxaline derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)quinoxalin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.ClH/c1-2-6-13-12(5-1)16-10-14(18-13)17-9-11-4-3-7-15-8-11;/h1-2,5-6,10-11,15H,3-4,7-9H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLOYUAQVPJGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2=NC3=CC=CC=C3N=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671410 | |

| Record name | N-[(Piperidin-3-yl)methyl]quinoxalin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-99-6 | |

| Record name | N-[(Piperidin-3-yl)methyl]quinoxalin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of the Compound

This compound belongs to the class of quinoxaline derivatives, which are known for their pharmacological significance. The compound's structure includes a quinoxaline core linked to a piperidine group, enhancing its interaction with biological targets.

Biological Activities

- Antimicrobial Properties :

-

Antitumor Effects :

- Research indicates that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular processes critical for proliferation. The mechanism involves intercalation with DNA, leading to replication inhibition.

- Anti-inflammatory Activity :

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoxaline core can intercalate into DNA strands, disrupting normal replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation, contributing to its antimicrobial and antitumor effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound. Results indicated a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Antitumor Activity

In a cancer research study, this compound was tested on cervical and esophageal cancer cell lines. The compound showed a dose-dependent cytotoxic effect, with IC50 values ranging from 5 to 15 µM. Apoptosis was confirmed through flow cytometry analysis .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | IC50/Effective Concentration | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 10 µg/mL | Disruption of metabolic pathways | |

| Antitumor | Cervical cancer cells | 5–15 µM | DNA intercalation and apoptosis induction |

| Esophageal cancer cells | 5–15 µM | Enzyme inhibition |

Scientific Research Applications

Chemical Properties and Structure

Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride has the molecular formula and a molecular weight of approximately 278.79 g/mol . Its structure features a piperidine ring linked to a quinoxaline moiety, which is significant for its biological activity.

Medicinal Applications

-

Antagonism of Neurokinin Receptors

The compound has been explored for its activity as an antagonist of neurokinin receptors, particularly NK-1 receptors. These receptors are implicated in pain pathways and inflammatory responses. Research indicates that compounds with similar structures may be effective in treating conditions such as migraines, pain syndromes, and gastrointestinal disorders . -

Cancer Therapeutics

Piperidin derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds related to piperidin-3-ylmethyl-quinoxalin-2-yl-amine have been evaluated for their inhibitory effects on kinases involved in cancer progression . -

Transglutaminase Inhibition

Studies have highlighted the potential of this compound in inhibiting transglutaminases, enzymes that play roles in various pathological conditions including fibrosis and certain cancers. In particular, it has been noted for its selectivity towards transglutaminase 2 (TG2), which is relevant in the context of autoimmune diseases and cancer .

Table 1: Summary of Research Findings on Piperidin Derivatives

Notable Research Examples

- NK-1 Receptor Antagonists : A study highlighted the effectiveness of piperidine compounds in reducing substance P-mediated responses, suggesting their utility in treating anxiety and depression linked to chronic pain conditions .

- Transglutaminase 2 Inhibition : Research indicated that analogs of piperidin derivatives could selectively inhibit TG2 without affecting other transglutaminases, thus minimizing potential side effects associated with broader inhibition .

- Kinase Profiling : A comprehensive profiling of piperidin derivatives revealed their specificity against certain kinases involved in cancer signaling pathways, laying groundwork for future drug development aimed at targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride with structurally related quinoxaline derivatives, highlighting key differences in molecular weight, substituents, and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| Piperidin-3-ylmethyl-quinoxalin-2-yl-amine HCl | 1185319-99-6 | C₁₄H₁₉ClN₄ | 278.78 | Piperidin-3-ylmethyl, amine HCl | 98+% |

| 2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline | 353257-69-9 | C₁₄H₁₆ClN₃ | 261.75 | Chloro, 2-methylpiperidinyl | 98% |

| [3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine HCl | 1185317-78-5 | C₁₆H₂₁N₅·HCl | 319.84 | 4-Aminopiperidinyl, cyclopropylamine HCl | 98+% |

| (3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine HCl | - | C₁₃H₁₆Cl₂N₄ | 299.20 | Chloro, piperidin-3-ylamine HCl | 98+% |

Structural and Functional Analysis:

Cyclopropylamine: The cyclopropyl group in [3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine HCl adds steric bulk, which may improve metabolic stability or alter target-binding kinetics compared to the less bulky piperidin-3-ylmethyl group in the target compound . Hydrochloride Salts: All listed compounds are hydrochloride salts, improving aqueous solubility and bioavailability compared to their free-base counterparts .

Molecular Weight Trends: The cyclopropyl-substituted derivative has the highest molecular weight (319.84 g/mol), attributed to the additional cyclopropyl and 4-aminopiperidinyl groups . Chlorinated derivatives (e.g., MW 261.75 and 299.20) exhibit intermediate weights, influenced by chlorine’s atomic mass and substitution patterns .

Such methods likely apply to the target compound and its analogs, with variations in reaction conditions or purification steps .

Potential Applications: Antimicrobial Activity: Chlorinated quinoxalines are frequently associated with antimicrobial properties due to their ability to disrupt bacterial DNA or enzyme function .

Research Findings and Methodological Notes

- Structural Characterization : Programs like SHELX (e.g., SHELXL for refinement) are widely used for crystallographic analysis of such compounds, enabling precise determination of molecular configurations and intermolecular interactions .

- Purity and Availability : The target compound and its analogs are listed as discontinued by suppliers (e.g., CymitQuimica), though purity levels (98–98+%) indicate high synthetic reliability .

Preparation Methods

Synthesis of Piperidin-3-ylmethyl Intermediate

A key precursor for the target compound is the (R)-3-aminopiperidine dihydrochloride, which can be prepared via reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent. The process involves:

- Step 1: Synthesis of (R)-methyl 2,5-diaminopentanoate dihydrochloride by esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at low temperatures (0–15 °C), followed by heating at 45–65 °C.

- Step 2: Cyclization of this ester with sodium methoxide in methanol to form (R)-3-aminopiperidin-2-one hydrochloride.

- Step 3: Reduction of the lactam (R)-3-aminopiperidin-2-one hydrochloride with LiAlH4 in THF at about 35 °C, followed by heating at 55–65 °C to yield (R)-3-aminopiperidine.

- Step 4: Conversion of (R)-3-aminopiperidine to its dihydrochloride salt by reaction with concentrated hydrochloric acid and isolation by filtration.

This multi-step preparation yields the piperidin-3-ylmethyl amine fragment essential for further coupling reactions.

Preparation of Quinoxaline Core and Functionalization

The quinoxaline moiety is commonly synthesized via condensation reactions involving o-phenylenediamine derivatives and 1,2-dicarbonyl compounds. For functionalization at the 2-position, halogenated quinoxalines (e.g., 2-chloroquinoxaline) serve as reactive intermediates.

- Halogenated Quinoxaline Synthesis: 2-Chloro-3-phenylquinoxaline can be prepared by established methods involving condensation and chlorination steps.

- Thioamide Formation: Reaction of 2-chloroquinoxaline with nucleophilic sulfur-containing reagents (e.g., N-cyclohexyldithiocarbamate salts) yields quinoxaline-2(1H)-thione derivatives, which are versatile intermediates for further substitution.

The quinoxaline-2-thione intermediates exhibit tautomerism and ambident nucleophilicity, allowing selective alkylation at nitrogen or sulfur atoms to introduce various substituents.

Coupling Piperidin-3-ylmethyl Amine with Quinoxaline Derivatives

The key step in preparing Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride involves nucleophilic substitution or coupling of the piperidin-3-ylmethyl amine onto the quinoxaline core at the 2-position.

- Nucleophilic Substitution: The 2-chloroquinoxaline derivative undergoes substitution by the piperidin-3-ylmethyl amine under basic conditions (e.g., triethylamine) in alcoholic solvents like ethanol.

- Azide Intermediate Route: Alternatively, quinoxaline derivatives can be converted into azide intermediates, which then react with amino acid esters or alkyl amines to form the corresponding amides or amines at the 2-position.

- Reaction Conditions: These reactions are typically carried out at low temperatures (−5 °C to room temperature) and may require prolonged stirring (up to 24 h) to ensure completion.

The resulting amine derivatives are then isolated and purified, often followed by crystallization from suitable solvents.

Conversion to Hydrochloride Salt

The free base form of Piperidin-3-ylmethyl-quinoxalin-2-yl-amine is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid. This step enhances the compound's stability, solubility, and ease of handling.

- The hydrochloride salt is typically isolated by filtration after reaction and washing.

- This salt formation is essential for pharmaceutical applications and further biological testing.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Esterification | (R)-2,5-diaminopentanoic acid hydrochloride + acetyl chloride in methanol | 0–15 °C (mixing), 45–65 °C (heating) | (R)-methyl 2,5-diaminopentanoate dihydrochloride |

| 2 | Cyclization | Above ester + sodium methoxide in methanol | 5–10 °C (reaction), 50–60 °C (heating) | (R)-3-aminopiperidin-2-one hydrochloride |

| 3 | Reduction | (R)-3-aminopiperidin-2-one hydrochloride + LiAlH4 in THF | 35 °C (addition), 55–65 °C (heating) | (R)-3-aminopiperidine |

| 4 | Salt Formation | (R)-3-aminopiperidine + concentrated HCl | Ambient temperature | (R)-3-aminopiperidine dihydrochloride salt |

| 5 | Quinoxaline synthesis | o-Phenylenediamine + 1,2-dicarbonyl compounds | Standard condensation conditions | Quinoxaline core |

| 6 | Halogenation | Quinoxaline + chlorinating agent | Standard conditions | 2-Chloroquinoxaline derivative |

| 7 | Nucleophilic substitution | 2-Chloroquinoxaline + piperidin-3-ylmethyl amine + base | Ethanol, triethylamine, RT to 60 °C | Piperidin-3-ylmethyl-quinoxalin-2-yl-amine |

| 8 | Salt formation | Above amine + HCl | Ambient temperature | This compound |

Research Findings and Notes

- The use of lithium aluminum hydride in the reduction step is critical for high yield and purity of the piperidine intermediate.

- The quinoxaline functionalization via thione intermediates allows for versatile substitution patterns, which can be adapted to introduce the piperidin-3-ylmethyl amine moiety efficiently.

- Reaction temperatures and solvent choices (THF for reduction, ethanol for substitution) significantly influence reaction rates and yields.

- The hydrochloride salt form is preferred for stability and handling in pharmaceutical contexts.

- Purification methods typically involve filtration and recrystallization, with solvent systems such as ethanol or petroleum ether-ethyl acetate mixtures used for crystallization.

This detailed synthesis approach combines established methodologies from piperidine chemistry and quinoxaline functionalization, providing a robust framework for preparing this compound with high purity and yield.

Q & A

Q. What are the established synthetic routes for Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride, and what reagents/conditions are typically employed?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A common approach involves:

- Step 1: Reacting 3-chloroquinoxaline with piperidin-3-ylmethanamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃ or NaH) to form the amine-quinoxaline intermediate .

- Step 2: Acidification with HCl to yield the hydrochloride salt.

- Purification: Column chromatography or recrystallization is used to isolate the product.

Key Reagents/Conditions Table:

| Step | Reagents | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 70–75°C | 80% at 12 hours |

| 2 | HCl (gas) | EtOH | RT | pH < 3 for salt formation |

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., quinoxaline aromatic signals at δ 8.2–8.5 ppm, piperidine methylene groups at δ 2.5–3.0 ppm) .

- X-ray Crystallography: Resolves spatial arrangement of atoms, particularly the piperidine-quinoxaline linkage and hydrochloride counterion .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H⁺]⁺ at m/z 289.12) .

Q. What standard analytical methods are used for purity assessment?

Methodological Answer:

- Reverse-Phase HPLC: A C18 column with mobile phases like acetonitrile/0.1% TFA in water. Retention time and peak symmetry indicate purity .

- Melting Point Analysis: Sharp melting points (e.g., 210–215°C) confirm crystalline homogeneity .

- Elemental Analysis: Matches calculated vs. observed C, H, N, Cl percentages (e.g., C: 54.2%, H: 5.8%) .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitution steps, and what factors contribute to by-product formation?

Methodological Answer:

- Temperature Control: Increasing reaction temperature from 50°C to 75°C reduces reaction time from 24 to 12 hours, improving yield from 40% to 80% .

- Base Selection: Stronger bases (e.g., NaH) enhance nucleophilicity but may promote side reactions like hydrolysis. K₂CO₃ balances reactivity and selectivity .

- By-Product Mitigation: Common by-products include dehalogenated quinoxalines or dimerization products. TLC monitoring and gradient elution in purification minimize these .

Q. How can computational modeling predict the compound’s reactivity or tautomeric behavior?

Methodological Answer:

- Density Functional Theory (DFT): Models charge distribution in the quinoxaline ring, identifying nucleophilic/electrophilic sites for substitution .

- Tautomerism Analysis: Molecular dynamics simulations predict keto-enol equilibria, critical for understanding stability in aqueous buffers .

- In Silico Toxicity: Tools like ProTox-II assess potential cytotoxicity by predicting binding to off-target receptors (e.g., hERG channels) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

Methodological Answer:

- Assay Standardization: Use validated protocols (e.g., IC₅₀ determination with positive controls like theophylline for phosphodiesterase inhibition) .

- Buffer Compatibility: Test activity in varying pH (6.5–7.4) and ionic strength to rule out assay artifacts .

- Metabolite Screening: LC-MS/MS identifies if observed activity stems from the parent compound or metabolites .

Q. How are degradation pathways studied to ensure compound stability during storage?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor via HPLC for peaks corresponding to hydrolysis (piperidine cleavage) or oxidation (quinoxaline N-oxide formation) .

- Accelerated Stability Protocols: Store at 25°C/60% RH and analyze at 0, 3, 6 months per ICH guidelines .

Q. What regulatory considerations apply to impurity profiling during scale-up?

Methodological Answer:

Q. How can in vitro models elucidate the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .

- Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in cancer cell lines .

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment, highlighting pathways like apoptosis or cell cycle arrest .

Q. What advanced techniques validate stereochemical purity in asymmetric synthesis?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers .

- Optical Rotation: Compare [α]D²⁵ values with literature (e.g., +15° for the active enantiomer) .

- Vibrational Circular Dichroism (VCD): Confirm absolute configuration by matching experimental and computed spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.